(3-Fluoro-4-nitrophenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, the synthesis of 3-fluoro-4-morpholinylnitrobenzene was achieved by reacting 3,4-difluoronitrobenzene with morpholine, followed by several steps involving palladium-catalyzed reactions, phosgene interaction, and reactions with glycidyl butyrate to eventually form (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol with an overall yield of 35.8% . Although this synthesis does not directly pertain to (3-fluoro-4-nitrophenyl)methanol, it provides insight into the type of reactions and conditions that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-fluoro-4-nitrophenyl)methanol has been characterized using various spectroscopic techniques. For example, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was characterized by infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass spectrometry . These techniques could be employed to analyze the molecular structure of (3-fluoro-4-nitrophenyl)methanol, providing information about its functional groups and overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar functional groups has been studied. The kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas were investigated, showing that the cyclization involved the substitution of a fluorine atom by a sulfur anion from thiourea . This suggests that (3-fluoro-4-nitrophenyl)methanol could also undergo nucleophilic substitution reactions, among other possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorinated compounds have been analyzed. For instance, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in methanol and benzene mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . These properties are indicative of the compound's interactions with solvents and can be used to predict the behavior of (3-fluoro-4-nitrophenyl)methanol in different environments.
Scientific Research Applications
1. Structural Analysis and Chemical Interactions
(Clegg et al., 1999) studied compounds structurally related to (3-Fluoro-4-nitrophenyl)methanol, revealing insights into the planarity and parallel arrangements of benzaldehyde and nitroaniline fragments. This research contributes to understanding the structural properties and interactions within similar chemical compounds.
2. Mechanistic Insights in Nucleophilic Replacement Reactions
The work of (Bevan et al., 1968) explored the Arrhenius parameters for reactions involving compounds similar to (3-Fluoro-4-nitrophenyl)methanol. Their findings help in understanding the inductive effects in benzene rings, crucial for aromatic nucleophilic replacement reactions.
3. High-Performance Liquid Chromatography Applications
(Watanabe & Imai, 1981) utilized a derivative of (3-Fluoro-4-nitrophenyl)methanol for high-performance liquid chromatography, indicating its role in sensitive detection techniques for amino acids.
4. Insights into Methanolysis and Cyclization Reactions
Research by (Sedlák et al., 2001) investigated the methanolysis and cyclization of compounds related to (3-Fluoro-4-nitrophenyl)methanol. This provides valuable information on the kinetics and mechanisms of these reactions.
5. Investigation of Twisted Intramolecular Charge Transfer
The study by (Singh et al., 1999) on nitro-substituted compounds offers insights into the twisted intramolecular charge transfer phenomena, which are significant in understanding electronic interactions in similar molecular structures.
6. Synthesis Methodology
(Zhang Zhi-de, 2011) focused on the synthesis of 3-Fluoro-4-nitrophenol, a compound closely related to (3-Fluoro-4-nitrophenyl)methanol, providing insights into effective synthesis methodologies.
7. Solid-State Photoreactions
The research by (Meng et al., 1994) on the photoreaction of nitrobenzaldehydes in solid-state contexts can give insights into photochemical processes involving similar compounds.
8. Tandem Reductive Amination-SNAr Reaction
(Bunce & Nago, 2008) developed a synthesis method involving a tandem reductive amination-SNAr reaction, which might be applicable to derivatives of (3-Fluoro-4-nitrophenyl)methanol.
9. Photolysis Studies
The study by (Fischer & Ibrahim, 1990) on the photolysis of nitro-β,γ alkenes in methanol provides insights into the photolytic behavior of similar compounds.
10. Solvatochromism in Nitro-substituted Compounds
(Nandi et al., 2012) explored the solvatochromic properties of nitro-substituted compounds, offering valuable information on the interaction of such molecules with different solvents.
Safety And Hazards
“(3-Fluoro-4-nitrophenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMLPDPJKINFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379157 | |
Record name | (3-fluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-nitrophenyl)methanol | |
CAS RN |
503315-74-0 | |
Record name | (3-fluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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